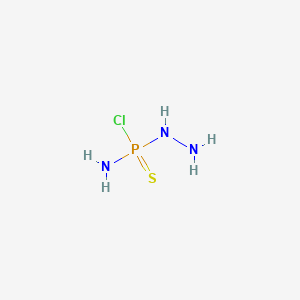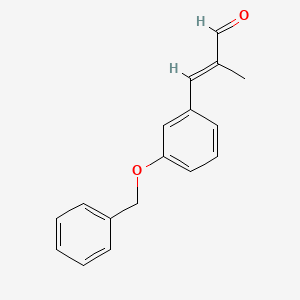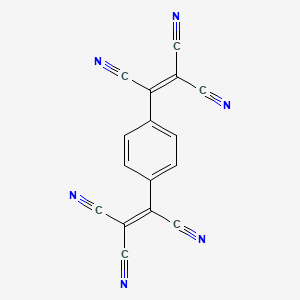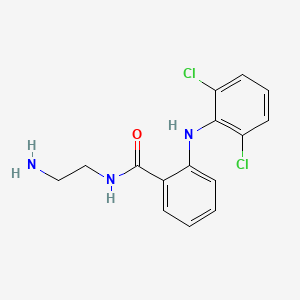
Phosphoramidohydrazidothioic chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphoramidohydrazidothioic chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of phosphorus, nitrogen, sulfur, and chlorine atoms in its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
Phosphoramidohydrazidothioic chloride can be synthesized through several methods. One common approach involves the reaction of phosphorus pentachloride (PCl5) with hydrazine derivatives in the presence of a sulfur source. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the use of phosphorus trichloride (PCl3) and thiophosphoryl chloride (PSCl3) as starting materials, which react with hydrazine to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. Safety measures are crucial during production due to the reactivity of the starting materials and the potential hazards associated with the compound.
化学反应分析
Types of Reactions
Phosphoramidohydrazidothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions may lead to the formation of phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
科学研究应用
Phosphoramidohydrazidothioic chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which phosphoramidohydrazidothioic chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to changes in the structure and function of the target molecules. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research.
相似化合物的比较
Phosphoramidohydrazidothioic chloride can be compared with other similar organophosphorus compounds, such as:
Phosphoramidothioic chloride: Similar in structure but lacks the hydrazide group.
Phosphorothioic chloride: Contains a sulfur atom but lacks the nitrogen-containing groups.
Phosphoramidic chloride: Contains nitrogen but lacks the sulfur atom.
The uniqueness of this compound lies in its combination of phosphorus, nitrogen, sulfur, and chlorine atoms, which confer distinct chemical properties and reactivity compared to other related compounds.
属性
CAS 编号 |
130728-87-9 |
|---|---|
分子式 |
ClH5N3PS |
分子量 |
145.55 g/mol |
InChI |
InChI=1S/ClH5N3PS/c1-5(3,6)4-2/h2H2,(H3,3,4,6) |
InChI 键 |
FUJZPQQXVHEKRO-UHFFFAOYSA-N |
规范 SMILES |
NNP(=S)(N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)




![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)

